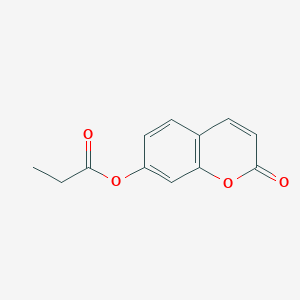![molecular formula C12H13Cl3N2O2 B5772856 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide, also known as TAPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TAPM is a member of the amide family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
作用機序
The mechanism of action of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the inhibition of specific enzymes in the body. 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide inhibits the activity of histone deacetylase and phosphodiesterase 4 by binding to their active sites and preventing their normal function. This inhibition leads to the activation of tumor suppressor genes and the suppression of cancer cell growth, the suppression of inflammation, and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide are related to its mechanism of action. By inhibiting the activity of histone deacetylase, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. By inhibiting the activity of phosphodiesterase 4, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the suppression of inflammation and the alleviation of related symptoms. By protecting neurons from oxidative stress, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can prevent the development of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its specificity and potency in inhibiting the activity of histone deacetylase and phosphodiesterase 4. However, the limitations of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
For research on 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide include the development of more potent and specific inhibitors of histone deacetylase and phosphodiesterase 4, the investigation of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in combination with other therapeutic agents, and the exploration of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in the treatment of other diseases. Additionally, further research is needed to determine the safety and efficacy of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in human clinical trials.
合成法
The synthesis of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the reaction of 4-aminobenzoyl chloride with 2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with trichloroacetic anhydride to obtain 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
科学的研究の応用
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. In inflammation research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of another enzyme called phosphodiesterase 4, which is involved in the regulation of inflammatory responses. This inhibition can lead to the suppression of inflammation and the alleviation of related symptoms. In neurodegenerative disease research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to the development of neurodegenerative diseases.
特性
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O2/c1-7(2)10(18)16-8-3-5-9(6-4-8)17-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRADPOFOKLRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)

![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)

![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)